molecular formula C15H14N2O4S B5702840 4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid

4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid

Cat. No. B5702840
M. Wt: 318.3 g/mol
InChI Key: GJPLXODSICPNEY-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid, also known as EPTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. EPTA belongs to the family of thiazole-containing compounds, which have been shown to possess diverse biological activities.

Mechanism of Action

The mechanism of action of 4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid is not fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been shown to reduce the production of inflammatory cytokines and chemokines in vitro and in vivo. In addition, this compound has been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid in lab experiments is its high purity and high yield synthesis. This makes it a suitable candidate for various biological assays. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of 4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid. One potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Another direction is to explore the use of this compound as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for in vivo applications.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. This compound has been extensively studied for its potential use in the treatment of inflammatory diseases and cancer, as well as its use as a fluorescent probe for the detection of metal ions. Further studies are needed to fully elucidate the mechanism of action of this compound and to optimize its pharmacokinetic properties for in vivo applications.

Synthesis Methods

4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid can be synthesized through a multi-step process, which involves the reaction of 4-(4-ethoxyphenyl)-2-aminothiazole with ethyl acetoacetate in the presence of a base, followed by subsequent reactions with various reagents. The synthesis of this compound has been optimized to yield high purity and high yield, making it a suitable candidate for scientific research applications.

Scientific Research Applications

4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid has been extensively studied for its potential applications in various scientific research fields. One such application is in the field of medicinal chemistry, where this compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(E)-4-[[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-2-21-11-5-3-10(4-6-11)12-9-22-15(16-12)17-13(18)7-8-14(19)20/h3-9H,2H2,1H3,(H,19,20)(H,16,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPLXODSICPNEY-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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